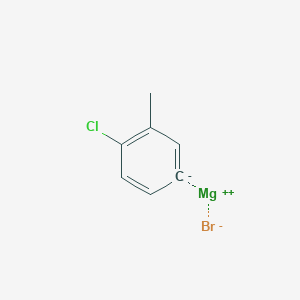

4-Chloro-3-methylphenylmagnesium bromide

Overview

Description

“4-Chloro-3-methylphenylmagnesium bromide” is a chemical compound with the CAS Number: 460747-53-9 . It has a molecular weight of 229.79 . It is usually in the form of a solution .

Molecular Structure Analysis

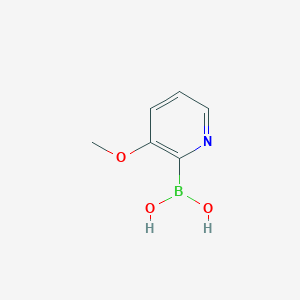

The IUPAC name for this compound is bromo (4-chloro-3-methylphenyl)magnesium . The InChI code for this compound is 1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7 (6)8;;/h3-5H,1H3;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis

The compound is a solution with a molecular weight of 229.79 .Scientific Research Applications

Optoelectronic Devices

- Application : This compound could potentially be used in the production of organic–inorganic halide perovskites, which are a new generation of photoelectric materials . These materials have been widely used in photodetectors, solar cells and other fields .

- Method : To realize the controllable growth of these crystals, a new type of internal growth temperature control and external circulation cooling growth system was developed . This system can accurately control the temperature change during crystal growth .

- Results : The size of the grown single crystal reaches 62 × 58 × 23 mm³, which is the largest single crystal reported to date . The measured single crystal absorption cut-off edge, optical band gap, and carrier lifetime are superior to the traditional simple inverse temperature crystallization (ITC) method .

Bromine-based Flow Batteries

- Application : This compound could potentially be used in the production of bimetallic metal-organic frameworks (MOFs), which have recently emerged as an attractive class of porous materials for electrochemical energy storage applications . These MOFs could be used as efficient electrocatalysts for bromine-based flow batteries .

- Method : The MOFs were prepared by a simple hydrothermal method followed by thermal treatment . The prepared MOFs were tested as a positive electrode in a zinc/bromine redox flow battery (ZBRFB) .

- Results : The ZBRFB assembled with the MOFs exhibits good cycling stability . The newly designed MOFs as electrocatalysts enhance the reversibility of bromine/bromide redox reaction to a large extent, increasing the voltaic efficiency, which reflects the overall energy efficiency .

X-ray Imaging

- Application : A layer of gold added to devices that help visualize X-rays could potentially improve the sharpness of X-ray imaging and potentially boost the speeds at which X-ray scans can be processed . This lays the groundwork for both better medical imaging and faster security clearance .

- Method : The researchers discovered that adding a gold layer to the scintillating materials made the visible light they gave off 120% brighter . The time the scintillating materials took to stop emitting light after absorbing the X-rays was also shortened by 1.3 nanoseconds on average, or nearly 38%, meaning they were ready for the next round of radiation more quickly .

- Results : As a result, the X-ray images produced were, in general, 38% sharper and the ability to distinguish between different parts of the images was improved by 182% .

Safety And Hazards

properties

IUPAC Name |

magnesium;1-chloro-2-methylbenzene-4-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRISSYATSPDQCA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methylphenylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorobenzo[d]oxazole](/img/structure/B1603974.png)

![4-Oxa-7-azaspiro[2.5]octane](/img/structure/B1603978.png)

![2-Methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1603984.png)